3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenethyl group, and a cyanopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyrazine moiety. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrazine moiety can act as a ligand, binding to metal ions or active sites on proteins, thereby modulating their activity . The piperidine ring and phenethyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit similar biological activities, such as antimicrobial and antiviral properties.
Piperazine derivatives: Compounds like aripiprazole and quetiapine contain the piperazine ring and are used in various pharmaceutical applications.
Uniqueness
3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is unique due to its combination of a cyanopyrazine moiety with a piperidine ring and a phenethyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c20-13-17-18(22-11-10-21-17)26-16-7-4-12-24(14-16)19(25)23-9-8-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12,14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADSHIXRMUMAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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